

Introduction: The Analytical Imperative for a Key Building Block

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Compound of Interest

Compound Name: 3-Fluoro-4-(methylsulfonyl)benzoic acid

Cat. No.: B171572

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In the landscape of modern drug discovery and materials science, the precise characterization of molecular building blocks is not merely a procedural step but the very foundation of innovation. **3-Fluoro-4-(methylsulfonyl)benzoic acid** stands as a significant scaffold, prized for its trifecta of functional groups: a carboxylic acid for derivatization, a sulfonyl group that acts as a potent electron-withdrawing moiety and hydrogen bond acceptor, and a fluorine atom, which can modulate metabolic stability and binding affinity. The strategic placement of these groups on an aromatic ring creates a versatile intermediate for synthesizing complex target molecules.

This guide provides an in-depth technical exploration of the core spectroscopic techniques required to unequivocally identify and validate the structure and purity of **3-Fluoro-4-(methylsulfonyl)benzoic acid** (CAS Number: 185945-88-4).^{[1][2]} We will move beyond rote data presentation, delving into the causality behind the spectral features and outlining field-proven protocols for data acquisition. This document is intended for researchers, scientists, and drug development professionals who require a robust analytical understanding of this compound.

Key Compound Identifiers:

- Molecular Formula: C₈H₇FO₄S^{[1][2]}
- Molecular Weight: 218.20 g/mol ^[1]

Molecular Structure and Functional Group Analysis

The structural integrity of a compound is the determinant of its chemical behavior. The arrangement of atoms in **3-Fluoro-4-(methylsulfonyl)benzoic acid** gives rise to a distinct electronic landscape, which is directly probed by spectroscopic methods.

Caption: Numbered structure of **3-Fluoro-4-(methylsulfonyl)benzoic acid**.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Expertise & Experience: ¹H NMR is the cornerstone of structural elucidation for organic molecules. For this compound, the key diagnostic features are the signals from the three distinct aromatic protons and the singlet from the methylsulfonyl group. Their chemical shifts and coupling patterns are highly sensitive to the strong electron-withdrawing effects of the adjacent sulfonyl and carboxyl groups and the electronegative fluorine atom.

Predicted ¹H NMR Data: The following data is predicted based on established chemical shift principles and computational prediction tools.^{[3][4]} The aromatic region, in particular, will exhibit complex splitting due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constants (J, Hz)
H-2	8.3 - 8.5	Doublet of doublets (dd)	1H	JH2-H5 (ortho) ≈ 8.0, JH2-F3 (meta) ≈ 5.0
H-5	8.1 - 8.3	Doublet of doublets (dd)	1H	JH5-H2 (ortho) ≈ 8.0, JH5-F3 (para) ≈ 2.0
H-6	7.9 - 8.1	Triplet or Doublet of doublets (t or dd)	1H	JH6-H5 (ortho) ≈ 8.0, JH6-F3 (ortho) ≈ 8.0
-SO ₂ CH ₃ (C8-H)	3.2 - 3.4	Singlet (s)	3H	N/A
-COOH	> 13.0	Broad singlet (br s)	1H	N/A

Trustworthiness: The Self-Validating Protocol

A reliable ¹H NMR spectrum is contingent on a meticulous experimental approach.

Step-by-Step Protocol for ¹H NMR Data Acquisition:

- Sample Preparation:
 - Accurately weigh 5-10 mg of **3-Fluoro-4-(methylsulfonyl)benzoic acid**.
 - Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, as the acidic proton is readily observable). Ensure the solvent is of high purity to avoid extraneous signals.
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing to 0.00 ppm is required.
 - Transfer the solution to a clean, dry 5 mm NMR tube.

- Instrument Setup (400 MHz Spectrometer):
 - Insert the sample into the spectrometer's magnet.
 - Lock the spectrometer onto the deuterium signal of the solvent. This step is critical for maintaining a stable magnetic field.
 - Shim the magnetic field to achieve maximum homogeneity, which is visually confirmed by a sharp and symmetrical solvent peak.
- Data Acquisition:
 - Set the spectral width to cover the expected range of proton signals (e.g., -2 to 16 ppm).
 - Apply a standard 90° pulse.
 - Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
 - Set the relaxation delay (D1) to at least 5 seconds to ensure full relaxation of all protons, especially the slowly relaxing quaternary carbons, which is crucial for accurate integration.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
 - Perform a baseline correction to obtain a flat baseline.
 - Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known value (e.g., DMSO at 2.50 ppm).
 - Integrate the peaks to determine the relative ratios of the different types of protons.

Caption: Standard workflow for acquiring a ^1H NMR spectrum.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Expertise & Experience: ¹³C NMR provides a direct map of the carbon skeleton. While less sensitive than ¹H NMR, it is invaluable for confirming the number of unique carbon atoms and their respective chemical environments. The chemical shifts are heavily influenced by the substituents. The carbon attached to fluorine will show a large C-F coupling, a key diagnostic feature.

Predicted ¹³C NMR Data: Predictions are based on computational models and substituent effects databases.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Key Feature
C=O (C7)	165 - 167	Carboxylic acid carbonyl.
C-F (C3)	160 - 164 (d, $J_{C-F} \approx 250$ Hz)	Large C-F coupling constant.
C-SO ₂ (C4)	140 - 145	Downfield shift due to sulfonyl group.
C-COOH (C1)	135 - 140	Aromatic carbon attached to the carboxyl group.
C-H (C2, C5, C6)	115 - 135	Aromatic methine carbons, shifts influenced by F and SO ₂ CH ₃ .
-SO ₂ CH ₃ (C8)	43 - 45	Methyl carbon attached to the sulfonyl group.

Trustworthiness: The Self-Validating Protocol

Step-by-Step Protocol for ¹³C NMR Data Acquisition:

- **Sample Preparation:** Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower sensitivity of the ¹³C nucleus.

- Instrument Setup (101 MHz for a 400 MHz ^1H instrument):
 - Use the same lock and shim settings established during the ^1H experiment.
 - Tune the probe for the ^{13}C frequency.
- Data Acquisition:
 - Employ a standard proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.
 - Set a wider spectral width (e.g., 0 to 200 ppm) to encompass all expected carbon signals.
 - A significantly larger number of scans (e.g., 1024 or more) is required compared to ^1H NMR to achieve a good signal-to-noise ratio.
 - The relaxation delay (D1) should be set to 2-5 seconds.
- Data Processing:
 - Processing steps (Fourier transform, phasing, baseline correction) are analogous to those for ^1H NMR.
 - Reference the spectrum using the solvent signal (e.g., DMSO- d_6 at 39.52 ppm).

Caption: Standard workflow for acquiring a ^{13}C NMR spectrum.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The spectrum of **3-Fluoro-4-(methylsulfonyl)benzoic acid** will be dominated by strong absorptions from the carboxylic acid and sulfonyl groups.

Expected IR Absorption Bands: The following characteristic absorption frequencies are anticipated based on standard IR correlation tables.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Functional Group
2500-3300	Broad, Strong	O-H stretch	Carboxylic Acid
1680-1710	Strong, Sharp	C=O stretch	Carboxylic Acid (Aromatic)
1550-1600	Medium	C=C stretch	Aromatic Ring
~1300 & ~1150	Strong	S=O asymmetric & symmetric stretch	Sulfonyl (SO ₂)
1200-1300	Strong	C-O stretch	Carboxylic Acid
1000-1100	Strong	C-F stretch	Aryl Fluoride

Trustworthiness: The Self-Validating Protocol

Step-by-Step Protocol for IR (ATR) Data Acquisition:

- Background Scan:
 - Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Wipe with a solvent like isopropanol and allow it to dry completely.
 - Record a background spectrum. This is a critical step to subtract the spectral contributions of atmospheric CO₂ and H₂O.
- Sample Application:
 - Place a small amount of the solid **3-Fluoro-4-(methylsulfonyl)benzoic acid** powder directly onto the ATR crystal.
 - Apply pressure using the ATR press to ensure firm and uniform contact between the sample and the crystal surface.
- Data Acquisition:
 - Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

- Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing:
 - The instrument software will automatically ratio the sample scan against the background scan to produce the final transmittance or absorbance spectrum.
 - Label the significant peaks with their corresponding wavenumbers.

Caption: Workflow for IR analysis using an ATR accessory.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through its fragmentation pattern. For a molecule like this with an acidic proton, negative-ion electrospray ionization (ESI-) is often the method of choice, as it readily forms the deprotonated molecular ion $[M-H]^-$.

Expected Mass Spectrometry Data (ESI-): The analysis of fragmentation patterns can help confirm the connectivity of the functional groups.[\[12\]](#)[\[13\]](#)

m/z (Daltons)	Ion Formula	Identity
217.00	$[C_8H_6FO_4S]^-$	$[M-H]^-$ (Molecular Ion)
173.01	$[C_7H_6FO_2S]^-$	Loss of CO_2 (44 Da) from $[M-H]^-$
137.99	$[C_8H_6FO_2]^-$	Loss of SO_2 (64 Da) from $[M-H]^-$
93.02	$[C_5H_2FO]^-$	Further fragmentation

Trustworthiness: The Self-Validating Protocol

Step-by-Step Protocol for LC-MS (ESI) Data Acquisition:

- Sample Preparation:

- Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile/water.
- LC-MS System Setup:
 - Equilibrate the Liquid Chromatography (LC) system with the mobile phase. A simple isocratic flow can be used for direct infusion, or a gradient can be used for separation from impurities.
 - Set the Mass Spectrometer to operate in negative ion mode (ESI-).
 - Calibrate the mass analyzer using a known standard to ensure high mass accuracy.
- Data Acquisition:
 - Inject the sample into the LC system.
 - Acquire mass spectra across a relevant range (e.g., m/z 50-500).
 - If desired, perform MS/MS (tandem mass spectrometry) on the parent ion (m/z 217.00) to induce fragmentation and confirm the structure of the fragment ions.
- Data Analysis:
 - Extract the mass spectrum for the peak corresponding to the compound.
 - Identify the molecular ion peak $[M-H]^-$ and compare its measured m/z to the theoretical exact mass.
 - Analyze the fragmentation pattern to corroborate the proposed structure.

Caption: General workflow for LC-MS analysis.

Conclusion

The orthogonal application of NMR, IR, and Mass Spectrometry provides a comprehensive and self-validating analytical package for the characterization of **3-Fluoro-4-(methylsulfonyl)benzoic acid**. The 1H and ^{13}C NMR spectra confirm the precise arrangement

of atoms and the carbon-hydrogen framework. Infrared spectroscopy provides rapid verification of the essential carboxylic acid and sulfonyl functional groups. Finally, high-resolution mass spectrometry validates the elemental composition and molecular weight with high precision. Together, these techniques provide the unequivocal evidence required by researchers, scientists, and drug development professionals to proceed with confidence in their synthetic and developmental endeavors.

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